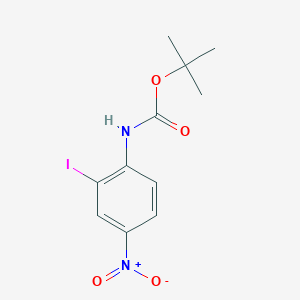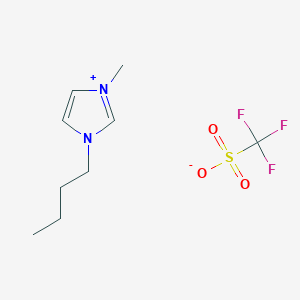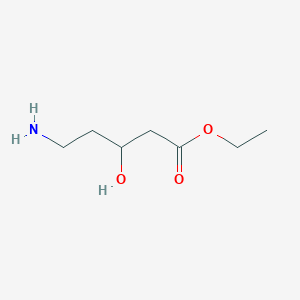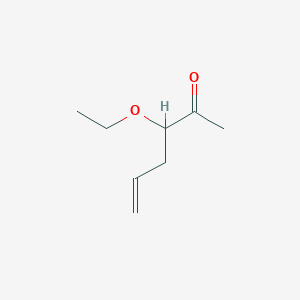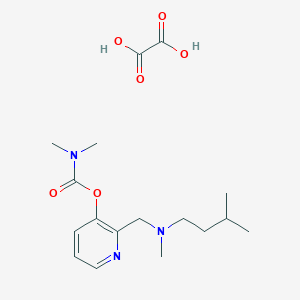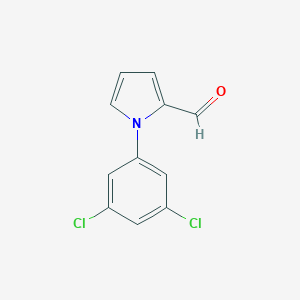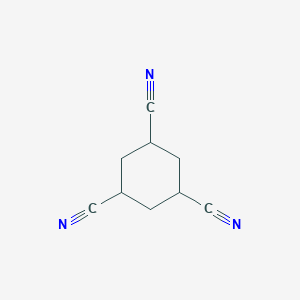
1,3,5-Cyclohexanetricarbonitrile
Overview
Description
1,3,5-Cyclohexanetricarbonitrile is a chemical compound with the molecular formula C9H9N3. It is also known as 1,3,5-Tricyanocyclohexane. This compound is characterized by a cyclohexane ring with three cyano groups (-CN) attached at the 1, 3, and 5 positions. It appears as a white to almost white powder or crystalline solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Cyclohexanetricarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexane-1,3,5-trione with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the tricyanocyclohexane . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The compound is usually produced in facilities equipped with the necessary safety and environmental controls to handle the toxic and hazardous nature of the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cyclohexanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
Oxidation: The major products are tricarboxylic acids.
Reduction: The major products are triamines.
Substitution: The products depend on the nucleophile used, resulting in various substituted cyclohexane derivatives
Scientific Research Applications
1,3,5-Cyclohexanetricarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,5-Cyclohexanetricarbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano groups are converted to primary amines through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Cyclohexanetricarbonitrile: Similar structure but with cyano groups at the 1, 2, and 4 positions.
1,3,5-Cyclohexanetricarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
1,3,5-Cyclohexanetriol: Similar structure but with hydroxyl groups instead of cyano groups
Uniqueness
1,3,5-Cyclohexanetricarbonitrile is unique due to the presence of three cyano groups on a cyclohexane ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOSHREZKXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183582-92-5, 168280-46-4 | |
| Record name | 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the anionic form of 1,3,5-Cyclohexanetricarbonitrile?
A1: Understanding the anionic form of this compound, particularly its structure, provides valuable insight into the anionic polymerization of acrylonitrile. Research suggests that the acrylonitrile trimer anion, (AN)3-, adopts a structure similar to one of the stereoisomers (diaxial form) of this compound anion. This finding helps elucidate the mechanism of acrylonitrile polymerization, a process crucial for producing various polymers. []
Q2: How does this compound contribute to building supramolecular structures?
A2: this compound plays a crucial role as a guest molecule in constructing π-stacked supramolecular cages. Research demonstrates that the π-MnBr-cages, assembled through π-stacking interactions, can encapsulate this compound (cis-HTN) molecules within their central voids. This encapsulation highlights the molecule's ability to interact with specific supramolecular systems, potentially influencing their properties and applications. []
Q3: What spectroscopic techniques are useful for studying this compound?
A3: Photoelectron spectroscopy proves to be a valuable tool for investigating the electronic structure of this compound. By comparing the photoelectron spectra of the acrylonitrile trimer anion, (AN)3-, and the molecular anion of this compound, researchers can identify structural similarities and deduce the likely conformation of the acrylonitrile trimer anion. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



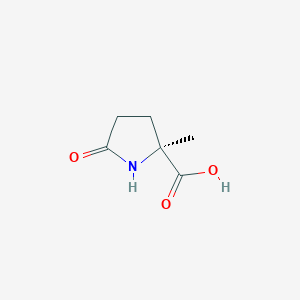

![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)

